molecular formula C18H13NO4 B2959843 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid CAS No. 439094-47-0

4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid

Cat. No.: B2959843
CAS No.: 439094-47-0
M. Wt: 307.305
InChI Key: SWKXCTAJZNFNOX-UHFFFAOYSA-N
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Description

4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid is a synthetic small molecule characterized by a naphthalene ring system linked to a para-aminobenzoic acid (PABA) scaffold via a carboxamide bond. This structure combines key features found in biologically active compounds, suggesting significant potential for pharmaceutical and biochemical research. The core PABA structure is a well-documented building block in drug design, featured in compounds with diverse therapeutic applications, including antimicrobial, anticancer, and anti-Alzheimer's activities . Derivatives of PABA have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE), which is a key target in Alzheimer's disease research . Furthermore, the 1-hydroxynaphthalen-2-yl (also known as 1-hydroxy-2-naphthoyl) moiety is a common pharmacophore in medicinal chemistry, often associated with interactions with various enzymatic targets . The specific molecular architecture of this compound makes it a candidate for use in developing enzyme inhibitors, probing protein-ligand interactions, or as a precursor in the synthesis of more complex chemical entities. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, using appropriate personal protective equipment and referring to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

4-[(1-hydroxynaphthalene-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c20-16-14-4-2-1-3-11(14)7-10-15(16)17(21)19-13-8-5-12(6-9-13)18(22)23/h1-10,20H,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKXCTAJZNFNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid typically involves the reaction of 1-hydroxynaphthalene-2-carboxylic acid with 4-aminobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carbonyl groups can form hydrogen bonds with biological targets, influencing their function. The naphthalene ring system can participate in π-π interactions with aromatic residues in proteins, further affecting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid and related compounds from the evidence:

Compound Name Molecular Formula Key Functional Groups Synthesis Method Biological Activity/Application Structural Features Reference ID
4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid C₁₈H₁₃NO₄ Amide, benzoic acid, hydroxynaphthyl Likely amide coupling Not reported (inferred: potential kinase or reductase inhibition) 4-substituted benzoic acid; planar naphthyl group N/A
4-(((1-Hydroxynaphthalen-2-yl)(phenyl)methyl)amino)benzoic acid (29) C₂₄H₁₉NO₃ Amino, benzyl, hydroxynaphthyl Reductive amination Rce1 protease inhibition (anticancer) Bulky substituent; flexible benzyl chain
4-[(2-Phenylethyl)amino]benzoic acid C₁₅H₁₅NO₂ Amino, phenethyl Borch reductive amination Nonsteroidal anti-inflammatory drug (NSAID) candidate Acid-acid dimers via O–H···O hydrogen bonds
2-((4-Formyl-3-hydroxynaphthalen-2-yl)diazenyl)benzoic acid (H₂L) C₁₈H₁₂N₂O₄ Azo, formyl, hydroxynaphthyl Azo coupling Metal chelation (Mn, Co, Ni complexes) Planar azo linkage; photoresponsive
4-(3-Chloroanilino)benzoic acid C₁₃H₁₀ClNO₂ Anilino, chloro Buchwald-Hartwig amination AKR1C2/C3 inhibition (prostate cancer) Twisted aromatic rings (34.66° dihedral)
Benzoic acid, 2-[(1-hydroxy-2-naphthalenyl)carbonyl]- C₁₈H₁₂O₄ Amide, hydroxynaphthyl Not specified Not reported 2-substituted benzoic acid; high density (1.374 g/cm³)

Key Research Findings and Structural Insights

Crystallographic and Physicochemical Properties

  • Hydrogen Bonding: Carboxylic acid derivatives (e.g., 4-[(2-phenylethyl)amino]benzoic acid) form acid-acid dimers via O–H···O interactions, influencing solubility and crystal packing . The target compound’s amide may participate in additional N–H···O bonds.
  • Density and Solubility : The 2-substituted analog () has a density of 1.374 g/cm³, suggesting the target compound may exhibit similar bulk properties but altered solubility due to positional isomerism .

Biological Activity

4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid, also known as compound 439094-47-0, is an organic compound characterized by a naphthalene ring linked to a benzoic acid moiety through an amide bond. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.

The molecular formula of 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid is C_{16}H_{13}NO_{3}, with a molecular weight of approximately 269.28 g/mol. The structure features a hydroxynaphthalene moiety that enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors within biological systems. The hydroxyl and carbonyl groups can form hydrogen bonds with biological targets, while the naphthalene ring may participate in π-π interactions with aromatic residues in proteins. This dual interaction mechanism suggests a multifaceted approach to modulating biological processes.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoic acid, including 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid, exhibit significant antimicrobial properties. For instance, research on related compounds has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties .

Anticancer Properties

In vitro studies have demonstrated that compounds structurally related to 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid can inhibit the proliferation of cancer cells. For example, one study reported that certain benzoic acid derivatives showed cytotoxic effects on multiple cancer cell lines, indicating potential for further exploration in cancer therapeutics .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of benzoic acid derivatives found that specific structural modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid could be promising candidates for developing new antimicrobial agents .
  • Cytotoxicity : In another investigation, derivatives were tested for cytotoxicity across five different cancer cell lines. The results highlighted significant cytotoxic effects, particularly in cells not expressing the estrogen receptor (ER-negative), which is crucial for developing targeted therapies in breast cancer .

Data Tables

Biological Activity Compound Effect Reference
AntimicrobialBenzoic Acid DerivativeInhibition of S. aureus
CytotoxicitySimilar DerivativeSignificant reduction in cell viability
Proteasome ActivationHydroxybenzoic Acid DerivativeEnhanced protein degradation pathways

Q & A

Q. What are the established synthetic routes for 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves coupling 1-hydroxy-2-naphthoic acid derivatives with 4-aminobenzoic acid. Key steps include:

  • Carbodiimide-mediated amidation : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous DMF or THF .
  • Protection/deprotection strategies : Protect hydroxyl groups (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during coupling .
    Characterization :
  • NMR : Confirm regioselectivity via 1H^1H- and 13C^{13}C-NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) .
  • IR spectroscopy : Identify carbonyl stretches (amide C=O at ~1650–1700 cm1^{-1}) .
  • Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]+^+ via ESI-MS) .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Employ orthogonal analytical techniques:

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities (<1% area threshold) .
  • Melting point analysis : Compare observed values (e.g., 210–215°C) with literature to confirm crystallinity .
  • X-ray crystallography : Resolve crystal structure for absolute configuration confirmation (if single crystals are obtainable) .

Q. What biological assays are suitable for preliminary evaluation of this compound’s activity?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or hydrolases (e.g., 10–100 μM concentration range) using fluorescence-based substrates .
  • Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., IC50_{50} determination in HepG2 or MCF-7 cells) .
  • Solubility optimization : Prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation while minimizing byproducts?

Methodological Answer:

  • Reaction parameter screening :
    • Temperature : Optimize between 25–60°C to balance reaction rate and decomposition .
    • Solvent polarity : Compare DMF (high polarity) vs. THF (moderate polarity) for coupling efficiency .
    • Catalyst loading : Test DMAP at 0.1–1.0 equivalents to reduce racemization .
  • Byproduct mitigation : Add molecular sieves to sequester water and suppress hydrolysis .

Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?

Methodological Answer:

  • DFT calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental NMR shifts. Discrepancies may indicate conformational flexibility or solvent effects .
  • Dynamic NMR studies : Perform variable-temperature 1H^1H-NMR to detect rotameric equilibria (e.g., amide bond rotation) .
  • Cross-validate with alternative techniques : Use 2D-COSY or NOESY to confirm spatial correlations .

Q. What strategies enable targeted structural modifications to enhance bioactivity?

Methodological Answer:

  • Substituent variation : Replace the hydroxyl group with electron-withdrawing groups (e.g., -NO2_2) to modulate electron density and binding affinity .
  • Scaffold hybridization : Conjugate with known pharmacophores (e.g., tetrazole rings) via Huisgen cycloaddition to enhance target engagement .
  • SAR studies : Synthesize analogs (e.g., methyl, chloro, or methoxy derivatives) and correlate substituent effects with IC50_{50} trends .

Q. How can computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to proteins (e.g., COX-2 or EGFR). Validate poses with MD simulations (AMBER or GROMACS) .
  • Pharmacophore mapping : Identify critical H-bond donors/acceptors (e.g., benzoic acid -COOH and amide -NH) using Schrödinger Phase .
  • ADMET prediction : Employ SwissADME to estimate permeability (LogP ~2.5) and metabolic stability (CYP450 interactions) .

Q. What stability challenges arise during long-term storage, and how can they be addressed?

Methodological Answer:

  • Degradation pathways : Hydrolysis of the amide bond under humid conditions or photodegradation of the naphthalene moiety .
  • Stabilization protocols :
    • Store under argon at -20°C in amber vials to limit oxidation and light exposure .
    • Lyophilize to remove residual solvents and enhance shelf life .

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